molecular formula C8H8F2OS B6287566 (2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane CAS No. 2386417-90-7

(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane

Cat. No.: B6287566
CAS No.: 2386417-90-7
M. Wt: 190.21 g/mol
InChI Key: LZWIPTTYQOHZQX-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8F2OS It is characterized by the presence of two fluorine atoms, a methoxy group, and a methylsulfane group attached to a benzene ring

Properties

IUPAC Name

1,2-difluoro-4-methoxy-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWIPTTYQOHZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane typically involves the reaction of 2,3-difluoro-6-methoxyphenol with a methylsulfane reagent under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of methylsulfane chloride to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfane group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Properties

The synthesis of (2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane typically involves the reaction of 2,3-difluoro-6-methoxyphenol with methylsulfane reagents. Common methods include:

  • Deprotonation : Using sodium hydride to deprotonate the phenol.
  • Nucleophilic Substitution : Adding methylsulfane chloride in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

These methods are optimized for yield and purity, often utilizing continuous flow reactors in industrial settings to maintain consistent reaction conditions .

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Producing sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Removing the methylsulfane group with lithium aluminum hydride.
  • Substitution : Fluorine atoms can be replaced with other nucleophiles under appropriate conditions .

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its unique structure allows chemists to explore new reactions and synthesize novel compounds .

Biology

The compound has been investigated for its potential biological activity. Studies suggest it may affect enzyme activity and cellular processes, indicating its role as a bioactive compound. The presence of fluorine and methoxy groups could enhance its interaction with biological targets .

Medicine

Research is ongoing into the therapeutic properties of this compound. Preliminary findings suggest potential applications in treating inflammatory diseases and certain types of cancer. The compound's mechanism of action may involve redox reactions that influence cellular oxidative stress pathways .

Case Studies

  • Anti-Cancer Activity : A study evaluated compounds similar to this compound for their antiproliferative effects on breast cancer cells. Results indicated significant cell cycle arrest and apoptosis induction in cancerous cells while sparing non-tumorigenic cells .
  • Enzyme Interaction Studies : Research demonstrated that the compound could modulate enzyme activity linked to inflammatory pathways, suggesting its potential as a therapeutic agent in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity. The sulfur atom may participate in redox reactions, affecting cellular oxidative stress pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
  • (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane

Uniqueness

(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups provides a distinct electronic environment that can be leveraged in various applications.

Biological Activity

(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of difluoromethyl and methoxy groups attached to a phenyl ring, along with a methylsulfane moiety. These functional groups contribute to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • The compound has been investigated for its ability to bind to active sites of various enzymes, potentially inhibiting their activity. This mechanism is crucial for its application in drug development as enzyme inhibitors are often used in therapeutic contexts.
  • Modulation of Signaling Pathways :
    • Research indicates that this compound can modulate key signaling pathways involved in cellular processes, which may lead to therapeutic effects in conditions such as cancer or inflammation .
  • Radical Formation :
    • The compound may participate in radical formation processes that are essential for certain biochemical reactions. This property is particularly relevant in the context of oxidative stress and related diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of specific enzymes
Anticancer ActivityInduction of apoptosis in cancer cells
Anti-inflammatory EffectsReduction in inflammatory markers
Radical ScavengingScavenging reactive oxygen species

Case Studies

  • Anticancer Research :
    • A study demonstrated that this compound exhibited significant anticancer activity against various cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involved the induction of apoptosis through the activation of caspases .
  • Anti-inflammatory Studies :
    • In vivo studies showed that the compound reduced levels of pro-inflammatory cytokines in animal models of inflammation, suggesting its utility in treating inflammatory diseases .
  • Enzyme Interaction Studies :
    • Investigations into the binding affinity of this compound with specific enzymes revealed competitive inhibition patterns, highlighting its potential as a lead compound for drug development targeting metabolic pathways .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Lipophilicity and ADME Properties : Research indicates that the difluoromethyl group significantly affects the lipophilicity and absorption characteristics of the compound, which are critical parameters for drug design .
  • Structural Modifications : Variations in the substituents on the phenyl ring have been explored to enhance biological activity and selectivity towards specific targets, leading to derivatives with improved efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a thiolation reaction using methylthiolate with a pre-functionalized aryl halide precursor (e.g., 2,3-difluoro-6-methoxybromobenzene) under palladium catalysis. Reaction conditions (e.g., solvent, temperature, catalyst loading) must optimize regioselectivity due to competing substitution at fluorine atoms. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can sulfane sulfur detection methods be applied to analyze this compound?

  • Methodological Answer : Sulfane sulfur groups can be quantified using cyanolysis, where cyanide reacts with the sulfur to form thiocyanate (SCN⁻), measured spectrophotometrically at 460 nm after ferric ion complexation. Alternatively, fluorescent probes like SSP2 enable non-destructive detection via sulfur-mediated cyclization, producing a fluorescence signal. Phosphine-based trapping reagents (e.g., P2) can also be used, with reaction progress monitored via ³¹P NMR (δ45.1 for PS₂ adducts) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : To confirm substitution patterns and methylsulfane integration.
  • LC-MS : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • FT-IR : To identify S–C and C–F stretches (~600–700 cm⁻¹ and ~1100–1200 cm⁻¹, respectively).
    Cross-referencing with analogs (e.g., (3,5-Difluoro-4'-methyl-biphenyl-4-yl)(methyl)sulfane) ensures spectral assignments .

Advanced Research Questions

Q. How does the electronic environment of the difluoro-methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms meta to the methoxy group create a polarized aryl ring, enhancing electrophilicity at specific positions. Computational studies (DFT) can map charge distribution to predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation via substituent scrambling analysis (e.g., using ³¹P NMR with phosphine trapping agents) reveals preferential reaction sites .

Q. What are the challenges in characterizing the crystal structure of this sulfane derivative?

  • Methodological Answer : Sulfane derivatives often exhibit low crystallinity due to rotational flexibility around the S–C bond. Single-crystal X-ray diffraction requires slow vapor diffusion crystallization (e.g., using dichloromethane/hexane). Disorder in fluorine or methoxy groups may complicate refinement; high-resolution data (≤0.8 Å) and restraints on thermal parameters improve accuracy. Comparative analysis with analogs (e.g., (2-bromobenzyl)(naphthylmethyl)sulfane) aids in resolving structural ambiguities .

Q. How can this compound serve as a precursor in kinase inhibitor synthesis?

  • Methodological Answer : The methylsulfane group can act as a directing group in C–H activation to install pharmacophores. For example, coupling with pyrimidine-2,4-diamine via Pd-mediated cross-coupling yields kinase inhibitors (e.g., R-547 analogs). The difluoro-methoxy motif enhances metabolic stability by resisting oxidative demethylation, as shown in pharmacokinetic assays .

Q. How does pH affect the stability of this compound in aqueous media?

  • Methodological Answer : Stability studies under varying pH (2–12) using HPLC-MS reveal decomposition pathways. Acidic conditions promote S–C bond cleavage via protonation, while alkaline media may hydrolyze methoxy groups. Buffered solutions (e.g., PBS at pH 7.4) are recommended for biological assays. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Data Contradictions and Resolution

  • Cyanolysis vs. Fluorescent Probes : While cyanolysis is cost-effective, it lacks specificity for individual sulfane species. Fluorescent probes (e.g., SSP2) offer selectivity but require calibration against known standards. Combining both methods ensures accurate quantification .
  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 85–95%) may stem from precursor purity or catalyst deactivation. Reproducibility is improved using anhydrous solvents and rigorously degassed reaction mixtures .

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